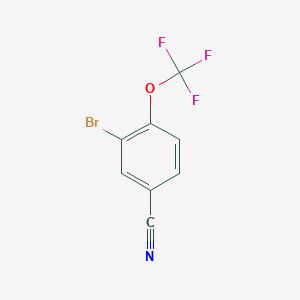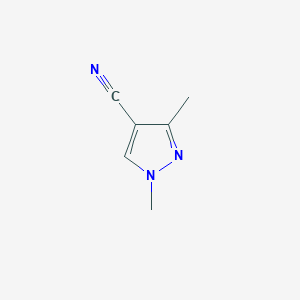
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
It is a derivative of the amino acid histidine, which is known to be essential for the production of histamine . Histamine plays a crucial role in the immune response and acts as a mediator of itching and inflammation .
Mode of Action
The exact mode of action of N-Acetyl-DL-Histidine Monohydrate is unclear . It is synthesized from L-histidine and acetyl Co-enzyme A . It cannot be catabolized by lens cells . For its hydrolysis, it is exported to ocular fluid where a specific acylase cleaves it .
Biochemical Pathways
N-Acetyl-DL-Histidine Monohydrate affects the biochemical pathways related to the metabolism of Histidine . It is involved in the synthesis of histamine, which is a crucial component of the immune response .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
It is known to play a role in the immune response through the production of histamine .
生化学分析
Biochemical Properties
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate plays a crucial role in biochemical reactions, particularly those involving histidine metabolism. It interacts with several enzymes, including histidine decarboxylase and histidine ammonia-lyase, which are involved in the conversion of histidine to histamine and urocanic acid, respectively . The compound’s imidazole ring allows it to participate in proton transfer reactions, making it an important buffer in biological systems .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving histamine receptors. By modulating histamine levels, it can influence gene expression and cellular metabolism . Additionally, this compound can impact the function of immune cells, such as mast cells and basophils, which release histamine during allergic reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to histamine receptors, thereby modulating their activity. This binding can lead to either activation or inhibition of downstream signaling pathways, depending on the receptor subtype . Furthermore, the compound can act as a competitive inhibitor of histidine decarboxylase, reducing the production of histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of allergic reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate histamine levels without causing significant adverse effects. At high doses, it can lead to toxicity, including symptoms such as hypotension and tachycardia . These effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a substrate for histidine decarboxylase, which converts it to histamine. Additionally, it can be metabolized by histidine ammonia-lyase to produce urocanic acid . These pathways are crucial for maintaining histidine and histamine homeostasis in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and is often localized in areas with high histamine activity, such as the gastrointestinal tract and immune cells . This distribution pattern is essential for its role in modulating histamine levels.
Subcellular Localization
The subcellular localization of this compound is influenced by its structure and interactions with other biomolecules. It is often found in the cytoplasm, where it can interact with histidine decarboxylase and other enzymes involved in histidine metabolism . Additionally, it may be localized to specific organelles, such as lysosomes, where it can participate in histamine degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate typically involves the acetylation of histidine. The reaction is carried out by treating histidine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is usually conducted in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation reaction, but with optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
化学反応の分析
Types of Reactions
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives, while reduction can yield various histidine analogs .
科学的研究の応用
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
類似化合物との比較
Similar Compounds
Histidine: The parent compound from which 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate is derived.
N-acetylhistidine: A closely related compound with similar properties.
2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride hydrate: Another derivative of histidine with different functional groups.
Uniqueness
This compound is unique due to its specific acetamido group and imidazole ring, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
特性
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSDQRXCOJSFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)






![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)

